

# Comparative Analysis of the Biological Activities of Piperidine Derivatives

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## Compound of Interest

Compound Name: *1-Cbz-Piperidin-4-ylidene-acetic acid*

Cat. No.: *B1357990*

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The **1-Cbz-piperidin-4-ylidene-acetic acid** scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.<sup>[1][2]</sup> While direct experimental data on the biological activity of the parent compound is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by available experimental data and protocols.

## Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer and antiproliferative properties of piperidine derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes.

## Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various piperidine and piperidone derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class	Specific Derivative(s)	Cancer Cell Line(s)	IC50 (μM)	Reference Compound(s)
4-(2-keto-1-benzimidazoliny) piperidine	Compound 4	HeLa (Cervical Cancer)	7.06 ± 0.17 μg/mL	Not specified
4-(2-keto-1-benzimidazoliny) piperidine	Compound 9	HeLa (Cervical Cancer)	Not specified (Significant)	Not specified
4-(2-keto-1-benzimidazoliny) piperidine	Compound 10	HeLa (Cervical Cancer)	Not specified (Significant)	Not specified
Furochromone-containing heterocycles	Not specified	HeLa (Cervical Cancer)	0.5	Curcumin (4.33 μM)
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones	Compound 38	HCT116 (Colon), MCF7 (Breast)	Potent	Sunitinib, 5-Fluorouracil
4-piperidone-1-carboxamides	Compound 32	HCT116 (Colon), MCF7 (Breast), A431 (Skin)	High potency	5-Fluorouracil
Furfurylidene 4-piperidone analogs	Compound 2d	Molt-4 (Leukemia)	Significant	5-Fluorouracil
Furfurylidene 4-piperidone analogs	Compound 3d	Molt-4 (Leukemia)	Significant	5-Fluorouracil
Furfurylidene 4-piperidone	Compounds 2, 2a, 2d, 3d	Human leukemia cell lines	Equipotent	Doxorubicin

analog

Piperazine amide derivative	Compound 3	MDA-MB-231 (Breast)	11.3	Not specified
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## Anti-infective Activity

Derivatives of the piperidine scaffold have also been investigated for their potential as anti-infective agents, demonstrating activity against various pathogens, including protozoa, bacteria, and fungi.

## Leishmanicidal Activity

Certain 4-(2-keto-1-benzimidazoliny) piperidine derivatives have shown promising activity against Leishmania, the causative agent of leishmaniasis.

Compound Class	Specific Derivative(s)	IC50 (µg/mL)
4-(2-keto-1-benzimidazoliny) piperidine	Compound 3	7.06 ± 0.17 - 84.6 ± 0.6
4-(2-keto-1-benzimidazoliny) piperidine	Compound 4	7.06 ± 0.17
4-(2-keto-1-benzimidazoliny) piperidine	Compound 10	Within range of 7.06 ± 0.17 - 84.6 ± 0.6

## Antibacterial and Antifungal Activity

Several studies have highlighted the antibacterial and antifungal properties of piperidin-4-one derivatives.

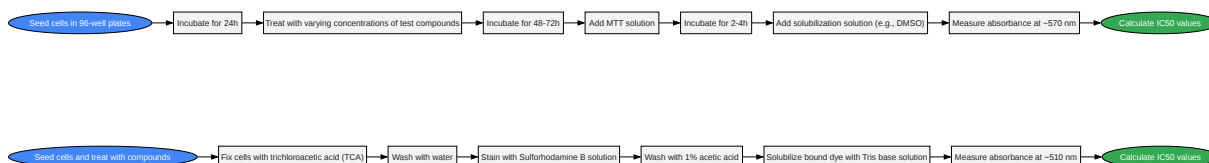
Compound Class	Pathogen(s)	Activity Level	Reference Compound(s)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives	Salmonella typhi, Bacillus subtilis	Moderate to strong	Not specified
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Staphylococcus aureus, E. coli, Bacillus subtilis	Good	Ampicillin
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans	Good	Terbinafine

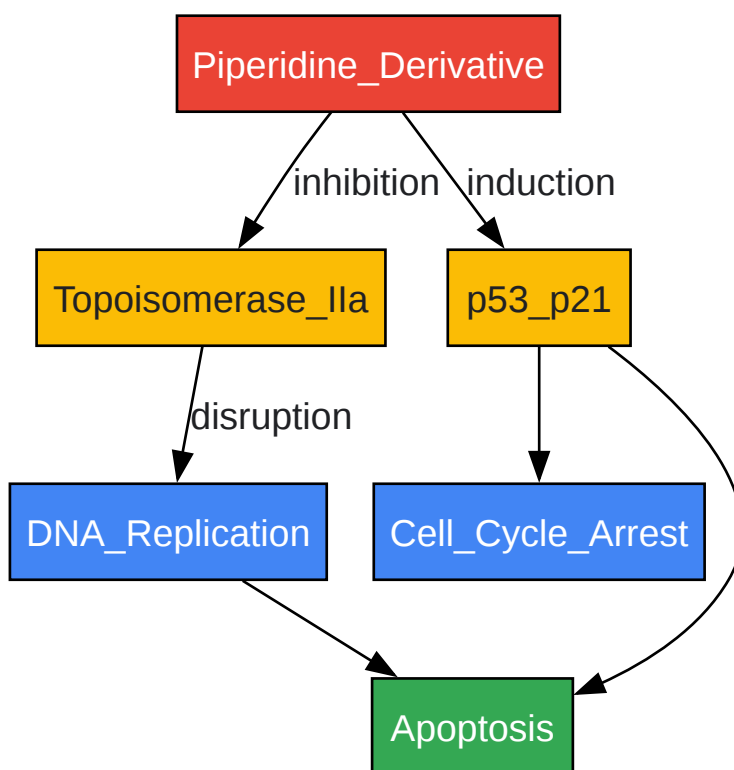
## Experimental Protocols

The biological activities summarized above were determined using a variety of standard in vitro assays. The general methodologies for the most commonly cited assays are described below.

### MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.





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## References

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- 2. chem-tools.com [chem-tools.com]
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